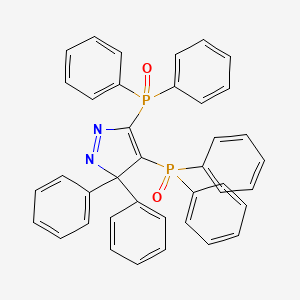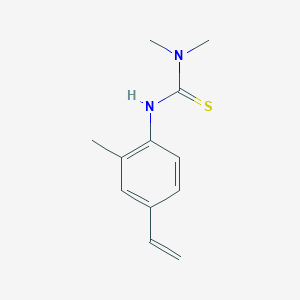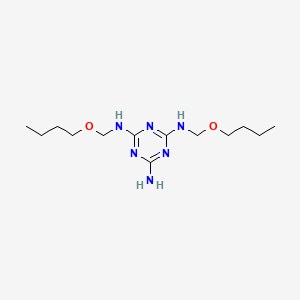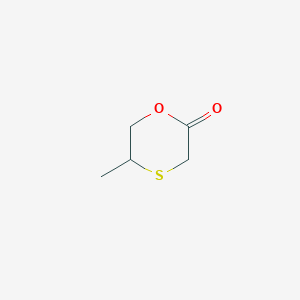
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with diphenylphosphoryl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole exerts its effects involves its interaction with molecular targets. The diphenylphosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Known for its use as a bidentate ligand in hydroformylation reactions.
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene: Another ligand used in various metal-catalyzed reactions.
Uniqueness
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical properties and reactivity
Eigenschaften
CAS-Nummer |
66119-33-3 |
|---|---|
Molekularformel |
C39H30N2O2P2 |
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
4,5-bis(diphenylphosphoryl)-3,3-diphenylpyrazole |
InChI |
InChI=1S/C39H30N2O2P2/c42-44(33-23-11-3-12-24-33,34-25-13-4-14-26-34)37-38(45(43,35-27-15-5-16-28-35)36-29-17-6-18-30-36)40-41-39(37,31-19-7-1-8-20-31)32-21-9-2-10-22-32/h1-30H |
InChI-Schlüssel |
OMBHVOLMNOPDJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=C(N=N2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)

![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)



![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)


![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
